molecular formula C20H19N3O4 B2616452 N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-19-7

N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2616452
CAS RN: 898419-19-7
M. Wt: 365.389
InChI Key: OXBYJZHSDFLJPL-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications for Hypertension Remedies

The study of polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline derivative demonstrates its potential as a new hypertension remedy due to its strong diuretic properties. Two polymorphic forms were identified, showing different levels of molecular organization and crystal packing. These forms have implications for the solubility, stability, and bioavailability of the compound, making it a candidate for further development in hypertension treatment (Shishkina et al., 2018).

Novel Synthetic Pathways

Research on pyrrolo[1,2-a]quinolines and ullazines highlights innovative synthetic pathways facilitated by visible light-mediated annulation. This method allows for the efficient synthesis of complex heterocyclic compounds at room temperature without the need for transition metal catalysts, offering a green alternative in organic synthesis (Das et al., 2016).

Pharmacological Applications

Quinoxalines, with structures similar to the query compound, exhibit versatile pharmacological applications. For example, the synthesis and characterization of organic salt derivatives of pyrido[1,2-a]quinoxaline demonstrated potential in generating new compounds with varied biological activities, hinting at the broad therapeutic possibilities of such heterocyclic frameworks (Faizi et al., 2018).

Anti-Plasmodial and Antifungal Activity

The synthesis of functionalized aminoquinolines, using intermediate pyrrolidin-yl quinolines, has shown moderate antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in malaria treatment. Some derivatives also exhibited promising antifungal activity, indicating the versatility of such compounds in addressing various infectious diseases (Vandekerckhove et al., 2015).

Sensing and Detection Applications

The development of a colorimetric chemosensor based on a Schiff base derived from a similar pyridoquinoline structure for cyanide detection in aqueous solutions highlights the compound's potential in environmental monitoring and safety applications. The selectivity and visibility of the color change upon cyanide detection offer a practical approach for rapid and sensitive analysis (Na et al., 2014).

properties

IUPAC Name

N-(2-methoxyphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-16-5-3-2-4-15(16)22-20(26)19(25)21-14-10-12-6-7-17(24)23-9-8-13(11-14)18(12)23/h2-5,10-11H,6-9H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBYJZHSDFLJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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